3-Methylimidazo[1,2-a]pyridine-8-carboxylic acid
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Overview
Description
3-Methylimidazo[1,2-a]pyridine-8-carboxylic acid is a heterocyclic aromatic compound that belongs to the imidazo[1,2-a]pyridine family. This compound is characterized by a fused bicyclic structure consisting of an imidazole ring fused to a pyridine ring, with a carboxylic acid group attached at the 8th position. It is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Methylimidazo[1,2-a]pyridine-8-carboxylic acid typically involves the condensation of appropriate precursors under specific reaction conditions. One common method involves the cyclization of 2-aminopyridine derivatives with α,β-unsaturated carbonyl compounds. The reaction is often catalyzed by acids or bases and may require elevated temperatures to proceed efficiently .
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis routes, starting from readily available raw materials. The process typically includes steps such as nitration, reduction, and cyclization, followed by purification techniques like recrystallization or chromatography to obtain the desired product in high purity .
Chemical Reactions Analysis
Types of Reactions: 3-Methylimidazo[1,2-a]pyridine-8-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the aromatic ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Halogenating agents, alkylating agents, and nucleophiles like amines or thiols are commonly employed.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce alcohols or aldehydes .
Scientific Research Applications
3-Methylimidazo[1,2-a]pyridine-8-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Mechanism of Action
The mechanism of action of 3-Methylimidazo[1,2-a]pyridine-8-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, in antimicrobial applications, it may inhibit the growth of bacteria by interfering with essential enzymes or cellular processes. In anticancer research, the compound may induce apoptosis or inhibit cell proliferation by targeting specific signaling pathways .
Comparison with Similar Compounds
- 2,7-Dimethylimidazo[1,2-a]pyridine-3-carboxamide
- 6-Chloro-2-methylimidazo[1,2-a]pyridine-3-carboxylic acid
- Pyridine-3-carboxylic acid
Comparison: Compared to these similar compounds, 3-Methylimidazo[1,2-a]pyridine-8-carboxylic acid is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. For example, the presence of a methyl group at the 3rd position and a carboxylic acid group at the 8th position may enhance its ability to interact with biological targets and improve its pharmacokinetic properties .
Properties
Molecular Formula |
C9H8N2O2 |
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Molecular Weight |
176.17 g/mol |
IUPAC Name |
3-methylimidazo[1,2-a]pyridine-8-carboxylic acid |
InChI |
InChI=1S/C9H8N2O2/c1-6-5-10-8-7(9(12)13)3-2-4-11(6)8/h2-5H,1H3,(H,12,13) |
InChI Key |
VDDIFXHSEAIOCY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN=C2N1C=CC=C2C(=O)O |
Origin of Product |
United States |
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